N-[(2Z)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-(2-methoxyphenoxy)acetamide
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Overview
Description
N-[(2Z)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-(2-methoxyphenoxy)acetamide is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-(2-methoxyphenoxy)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the oxadiazole and thiazole rings, followed by their coupling and subsequent functionalization to introduce the methoxyphenoxyacetamide moiety. Common reagents used in these reactions include thionyl chloride, hydrazine hydrate, and various amines under controlled conditions such as reflux or microwave-assisted synthesis.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, could be employed to reduce the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-(2-methoxyphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperature, pH, and the presence of catalysts. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous conditions to prevent side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[(2Z)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-(2-methoxyphenoxy)acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology: This compound may have potential as a biochemical probe or in the study of enzyme interactions.
Medicine: It could be investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: The compound might be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-[(2Z)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-(2-methoxyphenoxy)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or interference with cellular processes such as DNA replication or protein synthesis.
Comparison with Similar Compounds
Similar Compounds
2-Fluorodeschloroketamine: This compound is structurally similar due to the presence of a fluorophenyl group and has been studied for its anesthetic properties.
Other Oxadiazole Derivatives: Compounds containing the oxadiazole ring system are known for their diverse biological activities, including antimicrobial and anticancer properties.
Uniqueness
N-[(2Z)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-(2-methoxyphenoxy)acetamide is unique due to its combination of functional groups, which may confer distinct chemical and biological properties. Its specific structure allows for targeted interactions with molecular targets, potentially leading to unique pharmacological effects.
Properties
Molecular Formula |
C21H17FN4O4S |
---|---|
Molecular Weight |
440.4 g/mol |
IUPAC Name |
N-[5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2-yl]-2-(2-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C21H17FN4O4S/c1-12-18(20-25-19(26-30-20)13-7-9-14(22)10-8-13)31-21(23-12)24-17(27)11-29-16-6-4-3-5-15(16)28-2/h3-10H,11H2,1-2H3,(H,23,24,27) |
InChI Key |
HXGGUKPNVJLDMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)COC2=CC=CC=C2OC)C3=NC(=NO3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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